Benzenesulfonic acid, 4-[[(4-aminophenyl)sulfonyl]amino]-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 4-[[(4-aminophenyl)sulfonyl]amino]-, sodium salt is an organosulfur compound. It is a derivative of benzenesulfonic acid, where the sulfonic acid group is substituted with a 4-aminophenylsulfonyl group. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require concentrated sulfuric acid for the sulfonation process . The resulting product is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-[[(4-aminophenyl)sulfonyl]amino]-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonyl chlorides, sulfinyl derivatives, and various substituted aromatic compounds .
Scientific Research Applications
Benzenesulfonic acid, 4-[[(4-aminophenyl)sulfonyl]amino]-, sodium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4-[[(4-aminophenyl)sulfonyl]amino]-, sodium salt involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, leading to inhibition or activation of specific biochemical pathways. The amino group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Sulfanilic acid: Another sulfonic acid derivative with an amino group.
p-Toluenesulfonic acid: A sulfonic acid with a methyl group on the benzene ring.
Benzenesulfonic acid: The parent compound without any additional substituents.
Uniqueness
Benzenesulfonic acid, 4-[[(4-aminophenyl)sulfonyl]amino]-, sodium salt is unique due to the presence of both the sulfonyl and amino groups, which provide a combination of reactivity and functionality not found in other similar compounds. This dual functionality makes it particularly useful in a wide range of applications, from organic synthesis to pharmaceutical development .
Properties
CAS No. |
6267-27-2 |
---|---|
Molecular Formula |
C12H11N2NaO5S2 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
sodium;4-[(4-aminophenyl)sulfonylamino]benzenesulfonate |
InChI |
InChI=1S/C12H12N2O5S2.Na/c13-9-1-5-11(6-2-9)20(15,16)14-10-3-7-12(8-4-10)21(17,18)19;/h1-8,14H,13H2,(H,17,18,19);/q;+1/p-1 |
InChI Key |
ZJURCANVUJMWGL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.